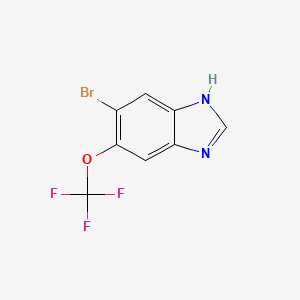
5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 6-position. This compound is of interest due to its unique structural and electronic properties, which make it a valuable building block in medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 6-(trifluoromethoxy)-1H-benzimidazole using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzimidazoles under mild reaction conditions. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its incorporation into these materials can enhance their performance and stability .
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 5-Bromo-6-(trifluoromethoxy)-1H-indole
- 5-Bromoindole-2-carboxylic acid hydrazone derivatives
- 5-Bromo-N’-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivatives
Uniqueness: Compared to these similar compounds, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole stands out due to its benzimidazole core, which provides unique electronic properties and potential for diverse chemical modifications. The trifluoromethoxy group further enhances its stability and lipophilicity, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C8H4BrF3N2O |
|---|---|
Peso molecular |
281.03 g/mol |
Nombre IUPAC |
6-bromo-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
LWMCJBRMGIBULC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)OC(F)(F)F)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


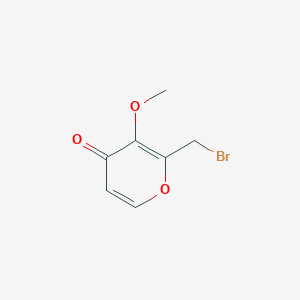
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
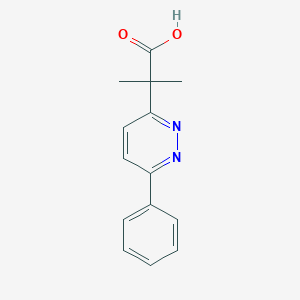
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
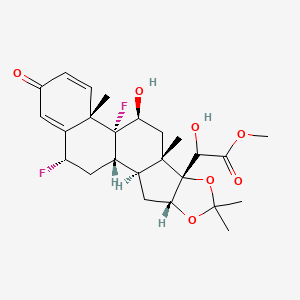
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
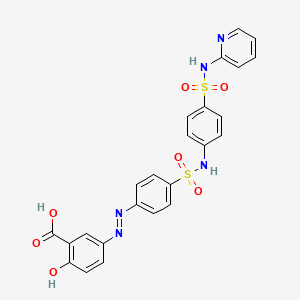
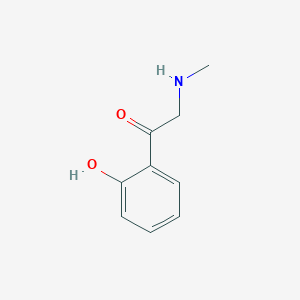
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
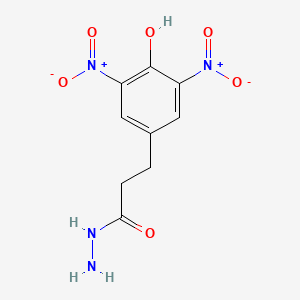
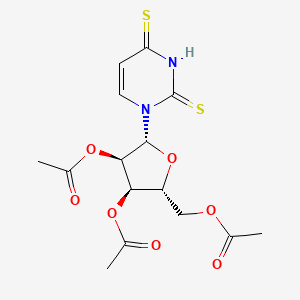
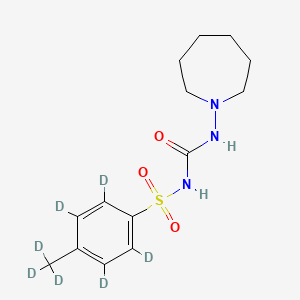
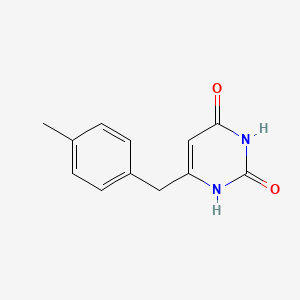
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
